molecular formula C9H12S B1593667 2,6-Dimethylthioanisole CAS No. 4163-79-5

2,6-Dimethylthioanisole

Cat. No.: B1593667
CAS No.: 4163-79-5
M. Wt: 152.26 g/mol
InChI Key: ITVXUDPAZIIEKD-UHFFFAOYSA-N
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Description

2,6-Dimethylthioanisole is an organic compound with the molecular formula C₉H₁₂S. It is a derivative of thioanisole, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2,6-Dimethylthioanisole is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,6-Dimethylthioanisole is not clearly defined as it is primarily used for research purposes and not intended for human or veterinary use.

Safety and Hazards

2,6-Dimethylthioanisole is classified as a combustible liquid. In case of fire, use CO2, dry chemical, or foam for extinction. It should be stored in a well-ventilated place and kept cool. If swallowed, rinse mouth and immediately call a poison center or doctor. If on skin, wash with plenty of water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylthioanisole can be synthesized through the methylation of 2,6-dimethylthiophenol using iodomethane. The general procedure involves dissolving 2,6-dimethylthiophenol in acetone, adding potassium carbonate as a base, and then adding iodomethane dropwise. The mixture is heated to reflux for 12 hours, followed by cooling, filtration, and purification through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as in laboratory settings, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylthioanisole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl and thioether groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Substitution: Reagents such as bromine or chlorine can be used under controlled conditions to introduce halogen atoms into the aromatic ring.

Major Products:

    Oxidation: The major products are this compound sulfoxide and this compound sulfone.

    Substitution: Halogenated derivatives of this compound are the primary products.

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethylthioanisole is unique due to the combined effects of the thioether and methyl groups, which enhance its reactivity and make it a valuable compound in synthetic organic chemistry. Its specific substitution pattern also allows for selective reactions that are not possible with other thioanisole derivatives.

Properties

IUPAC Name

1,3-dimethyl-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVXUDPAZIIEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335475
Record name 2,6-Dimethylthioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4163-79-5
Record name 1,3-Dimethyl-2-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylthioanisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4163-79-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

This compound was synthesized from 2,6-dimethylthiophenol and methyl iodide according to general method 4 described earlier.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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